

Application Notes & Protocols: 6-Hydroxynicotinonitrile as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Hydroxynicotinonitrile

Cat. No.: B3416829

[Get Quote](#)

Section 1: Introduction and Core Concepts

6-Hydroxynicotinonitrile (CAS: 95891-30-8) is a heterocyclic organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors.^[1] Its structure, featuring a pyridine ring functionalized with both a hydroxyl and a nitrile group, provides a powerful and versatile platform for the synthesis of complex molecular architectures.^[1] This dual functionality allows for orthogonal chemical modifications, making it a highly valuable building block for creating libraries of compounds for drug discovery and a key raw intermediate for established Active Pharmaceutical Ingredients (APIs).^[2]

The inherent reactivity of **6-hydroxynicotinonitrile** is governed by the interplay between its two functional groups. The hydroxyl group allows the molecule to exist in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form. This property influences its reactivity, particularly at the 6-position, which is readily activated for nucleophilic substitution. The nitrile group, a versatile precursor for amines, carboxylic acids, and various heterocycles, also serves as a key polar and hydrogen-bonding motif in final drug structures.^{[1][3]} This guide provides an in-depth exploration of the core reactivity of **6-hydroxynicotinonitrile** and details robust protocols for its application in pharmaceutical intermediate synthesis.

Table 1: Physicochemical Properties of **6-Hydroxynicotinonitrile**

Property	Value	Source(s)
CAS Number	95891-30-8	[1][4]
Molecular Formula	C ₆ H ₄ N ₂ O	[1]
Molecular Weight	120.11 g/mol	[1]
Appearance	Off-white to green solid	[4]
Melting Point	223-225 °C	[4]
Purity (Typical)	≥97%	[1][4]
IUPAC Name	6-Oxo-1,6-dihydropyridine-3-carbonitrile	[4]
SMILES	<chem>N#CC1=CN=C(O)C=C1</chem>	[5]

Section 2: Core Reactivity and Synthetic Strategy

The synthetic utility of **6-hydroxynicotinonitrile** stems from the distinct and addressable reactivity of its hydroxyl and nitrile moieties. A strategic approach to its use in synthesis typically involves an initial activation of the hydroxyl group, transforming it into a better leaving group for subsequent nucleophilic substitution reactions.

Activation of the Hydroxyl Group: The Gateway to Derivatization

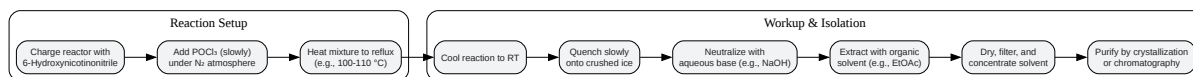
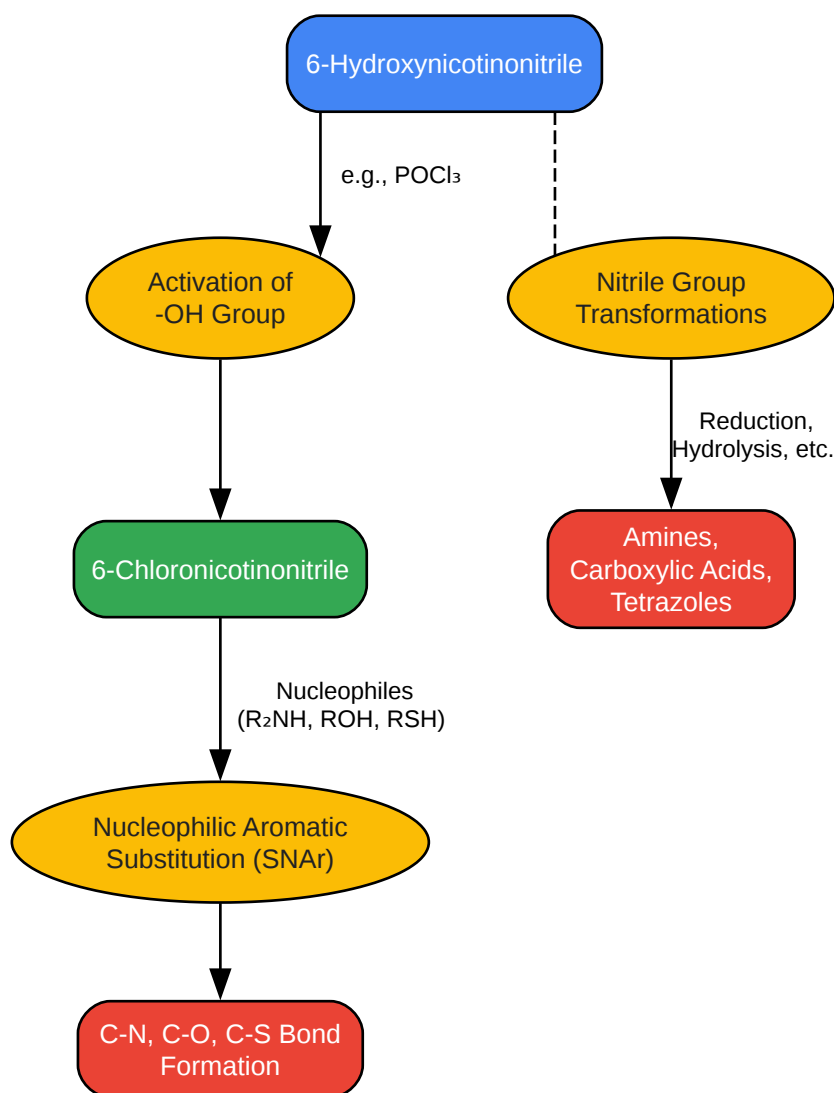
The pyridone hydroxyl group is a poor leaving group. Therefore, the most critical and common first step in leveraging **6-hydroxynicotinonitrile** as an intermediate is its conversion to a more reactive species. Chlorination is the predominant method, yielding 6-chloronicotinonitrile. This transformation is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 6-chloronicotinonitrile is an excellent substrate for Nucleophilic Aromatic Substitution (S_NAr) reactions, allowing for the introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles.

The Role of the Nitrile Group

The nitrile group is often retained throughout the initial synthetic steps, acting as a stable and directing group. In drug discovery, the nitrile is a valuable pharmacophore, capable of acting as a hydrogen bond acceptor and participating in key binding interactions with biological targets. [3][6] Its polarity and linear geometry make it a desirable feature in many API structures. If required, it can be transformed in later synthetic stages:

- Reduction to a primary amine (e.g., using H_2 /Raney Ni, $LiAlH_4$), introducing a basic center.
- Hydrolysis to a carboxylic acid (under acidic or basic conditions), providing a handle for amide coupling.
- Cycloaddition reactions to form heterocyclic rings like tetrazoles.

The following diagram illustrates the primary synthetic pathways originating from **6-hydroxynicotinonitrile**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinnno.com [nbinnno.com]
- 2. bocsci.com [bocsci.com]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. China 6-Hydroxynicotinonitrile CAS No.: 95891-30-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. 95891-30-8|6-Hydroxynicotinonitrile|BLD Pharm [bldpharm.com]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: 6-Hydroxynicotinonitrile as a Versatile Intermediate in Pharmaceutical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3416829#using-6-hydroxynicotinonitrile-in-pharmaceutical-intermediate-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com